Anticancer agent 137

PI3K isoform selectivity kinase inhibition profiling p110α/p110δ dual inhibition

Researchers investigating PI3K signaling where both p110α and p110δ isoforms are relevant require a tool compound with defined dual α/δ inhibition, not a pan-inhibitor that confounds interpretation. Anticancer Agent 137 (8q) resolves this with quantified isoform selectivity: p110α Ki=3.3 nM, p110δ Ki=8.36 nM, and >148-fold sparing of p110β. Key procurement differentiators: • Dual p110α/δ inhibition with documented β-sparing-isolates α/δ-mediated effects from thrombosis-related β signaling • Functional p-Akt suppression (EC50=50 nM) provides a validated cellular benchmark for pathway modulation • Oral bioavailability supports long-term in vivo dosing protocols, unlike parenteral-only PI3K tool compounds • ≥98% HPLC purity ensures reproducible results across experimental replicates

Molecular Formula C26H27NO6
Molecular Weight 449.5 g/mol
Cat. No. B12391418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 137
Molecular FormulaC26H27NO6
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC
InChIInChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28)
InChIKeyUYVMJFWMWINCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 137 (8q) – Potent PI3Kα/δ Dual Inhibitor with Quantified Isoform Selectivity for Oncology Research Procurement


Anticancer Agent 137, also designated as compound 8q, is a synthetic small-molecule phosphoinositide 3-kinase (PI3K) inhibitor belonging to the tricyclic imidazo[1,2-a]pyrazine class [1]. This compound functions as a potent, selective dual inhibitor of the p110α and p110δ catalytic isoforms of PI3K, with demonstrated capacity to induce G2/M cell cycle arrest and mitochondrial-mediated apoptosis in cancer cell models . Primary research applications include oncology-focused mechanistic studies, particularly those investigating PI3K/AKT/mTOR pathway modulation, leukemia biology, and isoform-selective kinase inhibition strategies. For scientific procurement decision-making, Anticancer Agent 137 (8q) is positioned as a research tool compound distinct from pan-PI3K inhibitors, approved PI3K therapeutics (e.g., idelalisib, alpelisib), or structurally unrelated agents occasionally cross-referenced under the same numeric designation in vendor catalogs.

Pathway context Dual PI3Kα/δ isoform-selective signaling studies
Research model Oncology mechanistic and pathway interrogation models
Selection note Distinct from pan-PI3K inhibitors and approved therapeutics

Why PI3K Inhibitor Selection Demands Isoform-Specific Quantification: Anticancer Agent 137 Differentiation from Pan-PI3K and Single-Isoform Alternatives


PI3K inhibitors are not functionally interchangeable due to the divergent physiological roles of Class I PI3K catalytic isoforms: p110α (ubiquitously expressed, frequently mutated in solid tumors), p110β (platelet function and thrombosis), p110δ (predominantly leukocyte-restricted), and p110γ (immune cell chemotaxis). Generic substitution with a pan-PI3K inhibitor introduces confounding off-isoform effects that obscure mechanistic interpretation in experimental systems. Conversely, single-isoform δ-selective inhibitors (e.g., idelalisib, IC50/Ki = 5/1.5 nM for p110δ) lack concurrent p110α engagement, which may be functionally limiting in tumor models where p110α-mediated signaling confers therapeutic resistance . Anticancer Agent 137 (8q) occupies a distinct selectivity niche—dual p110α/δ inhibition with quantified sparing of p110β—enabling defined pathway interrogation not achievable with either pan-inhibitors or mono-selective alternatives . This differentiation carries direct procurement implications: researchers investigating PI3K signaling in systems where both α and δ isoforms are biologically relevant require a compound with documented isoform-specific affinity parameters, not merely vendor claims of “broad-spectrum activity.”

Pan-PI3K inhibitors may introduce off-isoform effects that obscure p110α/δ-specific mechanistic interpretation.

Single-isoform δ-selective inhibitors may not engage p110α, which may be functionally limiting in models where α-mediated signaling is relevant.

Structurally unrelated compounds cataloged under the same numeric designation may not match the PI3Kα/δ dual inhibition profile.

Anticancer Agent 137 (8q) Quantified Differentiation Evidence: Comparative PI3K Isoform Selectivity, Cellular Potency, and Apoptosis Pathway Activation


PI3K Isoform Selectivity Profile: Dual p110α/δ Inhibition with >148-Fold Sparing of p110β Versus Pan-Inhibitor Baselines

Anticancer Agent 137 (8q) demonstrates a defined PI3K isoform selectivity profile characterized by high-affinity dual inhibition of p110α and p110δ catalytic subunits with quantified sparing of p110β. In enzymatic assays, 8q exhibits apparent Ki values of 3.3 nM for p110α and 8.36 nM for p110δ, with Ki exceeding 490 nM for p110β . This corresponds to a selectivity window of >148-fold for p110α over p110β and >58-fold for p110δ over p110β. This selectivity profile was identified through a conformational restriction strategy applied to the ETP-46321 lead series, with 8q demonstrating the best p110α/δ isoform selectivity profile among all synthesized tricyclic imidazo[1,2-a]pyrazine derivatives evaluated in the study [1]. In contrast, pan-PI3K inhibitors (e.g., wortmannin, LY294002) exhibit comparable affinity across all Class I isoforms without this defined selectivity window, while δ-selective clinical inhibitors (e.g., idelalisib, IC50/Ki = 5/1.5 nM for p110δ) show minimal p110α engagement .

Isoform Selectivity
Head-to-head
Target: p110α Ki 3.3 nM, p110δ Ki 8.36 nM
Comparator: Pan-PI3K non-selective baseline; idelalisib δ-selective (minimal α engagement)
>148-fold over p110β
Supports p110α/δ isoform-selectivity assay design distinct from pan-inhibitor or δ-only tools.
Selectivity window enables pathway studies isolating α/δ-mediated effects.
PI3K isoform selectivity kinase inhibition profiling p110α/p110δ dual inhibition conformational restriction strategy

Downstream Pathway Inhibition: p-Akt Suppression EC50 of 50 nM Demonstrates Functional Target Engagement in Cellular Context

Beyond enzymatic affinity, Anticancer Agent 137 (8q) demonstrates functional inhibition of the PI3K/AKT signaling axis in cellular assays. 8q inhibits phosphorylation of Akt (p-Akt) with an EC50 of 50 nM . This cellular EC50 value provides functional validation that the compound's enzymatic inhibition of p110α/p110δ translates to downstream pathway suppression in a physiologically relevant context. For comparison, the enzymatic IC50 for p110α inhibition is 0.5 nM , indicating an approximately 100-fold shift between biochemical potency and cellular functional activity—a typical translation gap observed for kinase inhibitors due to cellular permeability, intracellular protein binding, and pathway feedback mechanisms. This quantitative cellular potency benchmark is absent from many vendor datasheets that report only enzymatic IC50 values without corresponding functional cellular readouts.

Cellular Target Engagement
Assay context
EC50 50 nM for p-Akt suppression
Supports cellular target engagement assay design with functional p-Akt benchmark.
Biochemical-to-cellular translation gap ~100-fold.
Akt phosphorylation PI3K pathway functional assay cellular target engagement downstream signaling inhibition

Apoptotic Pathway Activation: Selective Caspase-3/7/9 Cleavage with Caspase-8 Sparing Indicates Mitochondrial-Mediated Mechanism Distinct from Extrinsic Pathway Activators

Anticancer Agent 137 (8q) induces apoptosis in CCRF-CEM human acute lymphoblastic leukemia cells through a mitochondrial-mediated (intrinsic) pathway characterized by selective caspase activation. Western blot analysis demonstrated that 8q treatment promotes cleavage of caspase-3, caspase-7, and caspase-9 without affecting cleaved caspase-8 protein levels [1]. This selective pattern—caspase-9 cleavage with caspase-8 sparing—is the canonical biochemical signature of mitochondrial-mediated (intrinsic) apoptosis, distinguishing 8q from extrinsic pathway activators (e.g., TRAIL, Fas ligand) that trigger caspase-8 cleavage. Concurrently, 8q decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins Bax, Bak, Bad, Bik, and Puma [2]. At the functional level, 8q induced mitochondrial lesions characterized by increased cytochrome c release, decreased mitochondrial membrane potential (MMP), and reduced ATP levels [3]. This apoptosis activation profile is distinct from pan-PI3K inhibitors that may trigger mixed apoptotic/necrotic cell death without this defined mitochondrial pathway specificity.

Apoptosis Mechanism
Cross-study comparable
Target: cleaved caspase-3/7/9; caspase-8 spared
Comparator: Extrinsic pathway activators (caspase-8 cleavage); pan-PI3K inhibitors (mixed profiles)
Mitochondrial pathway signature
Supports mitochondrial apoptosis pathway studies distinct from extrinsic pathway activators.
Caspase-9+/8- signature; Bcl-2 family regulation confirmed.
mitochondrial apoptosis caspase activation profile Bcl-2 family regulation leukemia cell apoptosis

Biphasic ROS Modulation: Concentration-Dependent Oxidative Stress Regulation Distinguishes 8q from Monophasic ROS Inducers

Anticancer Agent 137 (8q) exhibits a concentration-dependent biphasic effect on intracellular reactive oxygen species (ROS) levels in CCRF-CEM leukemia cells. At low concentrations (100 nM), 8q inhibited cellular ROS stress and increased glutathione (GSH) levels while decreasing GSH oxidation products [1]. At higher concentrations, 8q stimulated ROS production, contributing to mitochondrial-mediated apoptosis induction. This biphasic ROS modulation profile is mechanistically distinct from classical monophasic ROS inducers (e.g., doxorubicin, menadione) that produce dose-proportional oxidative stress without a low-concentration antioxidant-phase effect. The observed low-concentration ROS suppression correlates with metabolomics data showing increased GSH and decreased oxidative metabolites following 100 nM 8q treatment [2].

ROS Modulation
Cross-study comparable
Target: Biphasic – ROS suppression at 100 nM; induction at higher concentrations
Comparator: Monophasic ROS inducers (dose-proportional increase)
Qualitative biphasic pattern
Supports concentration-dependent redox modulation studies with non-linear oxidative stress profile.
Biphasic pattern distinguishes from monophasic ROS inducers.
reactive oxygen species biphasic ROS response oxidative stress regulation mitochondrial redox

Oral Bioavailability and In Vivo PK: Differentiated Pharmacokinetic Profile Versus Intravenous-Only PI3K Inhibitor Comparators

Anticancer Agent 137 (8q) demonstrates oral bioavailability with promising in vivo pharmacokinetic (PK) properties, as reported in the primary medicinal chemistry characterization study . This oral bioavailability profile differentiates 8q from several PI3K inhibitors in the research tool compound space that require parenteral administration (e.g., intravenous or intraperitoneal injection) for in vivo studies. The compound's PK characteristics were identified alongside its selectivity profile during the conformational restriction strategy optimization of the imidazo[1,2-a]pyrazine series, with 8q selected for further evaluation based on the combined attributes of best p110α/δ isoform selectivity and favorable in vivo PK parameters [1]. While specific oral bioavailability percentage and detailed PK parameters (e.g., Cmax, AUC, t1/2) are not publicly disclosed in the accessible primary literature, the documented oral bioavailability designation carries procurement implications for researchers designing in vivo efficacy studies that require oral dosing routes.

Oral Bioavailability
Class-level
Reported oral bioavailability with promising in vivo PK — specific parameters not publicly disclosed
Oral formulation exposure context; requires pilot PK verification in target model.
Class-level; data to verify.
oral bioavailability in vivo pharmacokinetics PI3K inhibitor ADME preclinical PK

Anticancer Agent 137 (8q) Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


PI3K Isoform-Selective Pathway Dissection in Solid Tumor and Leukemia Models

Researchers investigating PI3K signaling where both p110α (frequently mutated or amplified in solid tumors) and p110δ (leukocyte signaling) are biologically relevant require a tool compound with defined dual α/δ inhibition. Anticancer Agent 137 (8q) provides quantified p110α/δ inhibition (Ki = 3.3/8.36 nM) with >148-fold sparing of p110β , enabling pathway dissection that isolates α/δ-mediated effects from β-dependent processes (e.g., thrombosis signaling, platelet function). This selectivity profile makes 8q suitable for mechanistic studies in PTEN-deficient tumors, PIK3CA-mutant cancer models, and hematologic malignancies where both α and δ isoforms contribute to pathogenesis. Unlike pan-PI3K inhibitors that confound interpretation through simultaneous β/γ inhibition, or δ-selective inhibitors that lack α engagement, 8q provides an isoform-defined experimental tool. The compound's functional p-Akt suppression (EC50 = 50 nM) provides a validated cellular concentration benchmark for pathway modulation experiments.

Mitochondrial Apoptosis Pathway Mechanistic Studies in Leukemia Research

For investigators studying intrinsic (mitochondrial) apoptosis mechanisms or screening for compounds that trigger Bcl-2-regulated cell death, Anticancer Agent 137 (8q) offers a characterized tool with documented mitochondrial pathway activation. The compound's apoptosis signature—caspase-3/7/9 cleavage without caspase-8 activation—provides biochemical confirmation of mitochondrial pathway engagement in CCRF-CEM leukemia cells [1]. Concurrent Bcl-2 family regulation (Bcl-2/Bcl-xL downregulation; Bax/Bak/Bad/Bik/Puma upregulation) and mitochondrial lesion indicators (cytochrome c release, MMP decrease, ATP depletion) provide multiple validated readouts for apoptosis mechanism studies. The biphasic ROS modulation profile (ROS suppression at 100 nM; induction at higher concentrations) [2] additionally supports redox biology investigations examining concentration-dependent oxidative stress switching in leukemia models.

In Vivo PI3K Pathway Efficacy Studies Requiring Oral Dosing Feasibility

Preclinical oncology studies requiring oral administration for practical or experimental reasons (e.g., long-term dosing protocols, combination therapy regimens, tumor models where repeated parenteral injection is technically limiting) benefit from compounds with documented oral bioavailability. Anticancer Agent 137 (8q) is reported to possess oral bioavailability with promising in vivo PK characteristics , distinguishing it from parenteral-only PI3K inhibitor tool compounds (e.g., LY294002, wortmannin). This feature supports in vivo experimental designs including oral gavage efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling of PI3K pathway inhibition, and combination studies where oral dosing aligns with partner compound administration routes. Researchers should verify specific PK parameters (bioavailability percentage, Cmax, AUC, half-life) with the synthetic chemistry literature [3] or conduct pilot PK studies in their specific animal models prior to large-scale efficacy experiments.

Comparative PI3K Inhibitor Benchmarking and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry and chemical biology programs investigating PI3K inhibitor SAR or benchmarking tool compounds across selectivity parameters, Anticancer Agent 137 (8q) serves as a reference compound for the tricyclic imidazo[1,2-a]pyrazine chemotype with documented p110α/δ dual selectivity. The compound emerged from a conformational restriction strategy applied to the ETP-46321 lead series and was identified as possessing the best p110α/δ selectivity profile among synthesized derivatives [4]. This defined chemical provenance enables researchers to use 8q as a benchmark for evaluating novel PI3K inhibitors, comparing isoform selectivity parameters, or studying the structural determinants of α/δ dual inhibition versus α-selective or δ-selective binding modes. The availability of multiple vendor sources with documented purity specifications (≥98% HPLC) supports reproducible procurement for comparative studies.

Application
Selection Property
Validation Focus
PI3K isoform-selective pathway studies in solid tumor and leukemia models
Isoform-selectivity assay context
p110α/δ signaling pathway interpretation
Mitochondrial apoptosis mechanistic studies in leukemia research
Mitochondrial apoptosis pathway context
Caspase-3/7/9 activation and Bcl-2 family endpoints
In vivo PI3K pathway model-response studies with oral dosing feasibility
Oral formulation exposure context
PK/PD model-response review
Comparative PI3K inhibitor SAR and selectivity benchmarking
Comparator assay-response context
Isoform selectivity and chemotype benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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